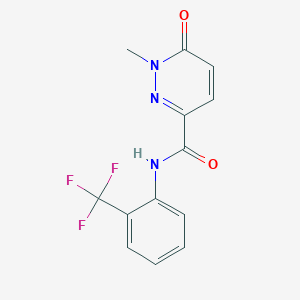

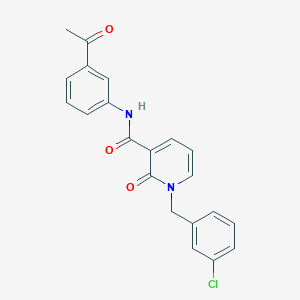

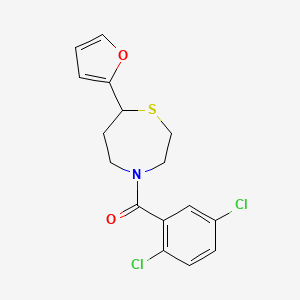

![molecular formula C18H17N3O4S B2520594 morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone CAS No. 477872-24-5](/img/structure/B2520594.png)

morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone is a compound that is part of a class of molecules that have garnered interest due to their potential applications in various fields, including organic electronics and medicinal chemistry. The morpholino group is a common feature in molecules designed for drug development due to its ability to improve solubility and bioavailability .

Synthesis Analysis

The synthesis of related morpholino compounds often involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, was achieved through a sequence of rearrangement, condensation, and nucleophilic substitution reactions starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . Similarly, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of morpholino compounds can be confirmed using techniques such as NMR and mass spectrometry, as well as single-crystal X-ray diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the successful synthesis of the desired compound.

Chemical Reactions Analysis

Morpholino compounds can participate in various chemical reactions, which are essential for their transformation into biologically active molecules or for the modification of their physical properties. For example, the force degradation study of a morpholinium compound involved assessing the stability of the compound under different stress factors such as acid, alkali, H2O2, temperature, and UV radiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholino compounds, such as their fluorescence, can be significantly affected by substituent modification. For instance, the introduction of phenylsulfonyl and morpholino groups to pyridine compounds has been shown to greatly influence their fluorescence properties in both solution and the solid state . Additionally, the crystal structure of 2-(morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile revealed that the morpholine ring adopts a chair conformation, and the molecules are linked by hydrogen bonds and weak π-π stacking interactions in the crystal .

Wissenschaftliche Forschungsanwendungen

Photophysical Evaluation and Computational Study

A study investigated the synthesis, photophysical evaluation, and computational analysis of 2-methoxy- and 2-morpholino pyridine compounds, demonstrating that substituent modification significantly affects fluorescence properties. Methoxypyridine and morpholinopyridine compounds showed high fluorescence quantum yields in various solvents and the solid state, highlighting their potential as highly emissive fluorophores for scientific and technological applications (Hagimori et al., 2019).

Enzyme Inhibitory Activity and Molecular Docking

Research on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, including morpholino compounds, demonstrated significant in vitro enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking analysis revealed good binding affinities, indicating the potential of these compounds for further pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Synthesis and Characterization of Bioactive Heterocycles

A novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic techniques and X-ray diffraction studies, showcasing the compound's potential in scientific research and drug development (Prasad et al., 2018).

Synthesis and Reactions of Morpholinylpyrrolyl Compounds

Another study focused on the synthesis and reactions of morpholinylpyrrolyl tetrahydrothieno[2,3-c]isoquinoline, providing insights into the chemical properties and potential applications of such compounds in medicinal chemistry and drug discovery (Zaki et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects have been developed .

Eigenschaften

IUPAC Name |

[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-18(20-9-11-25-12-10-20)16-13-14-5-4-8-19-17(14)21(16)26(23,24)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIILNBUWDZRZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

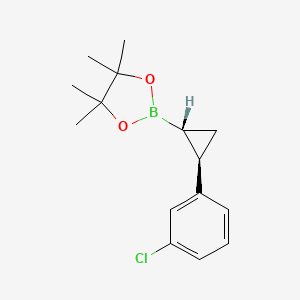

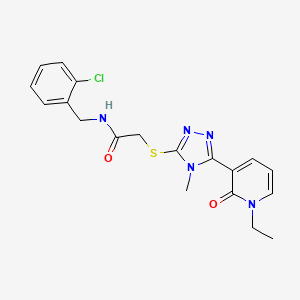

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((2-phenylthiazol-4-yl)methyl)acetamide](/img/structure/B2520511.png)

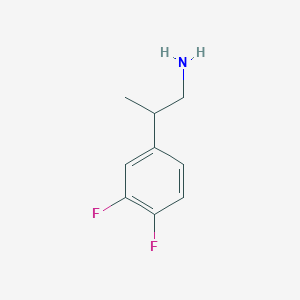

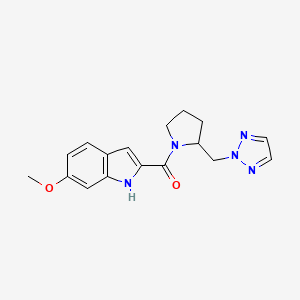

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)

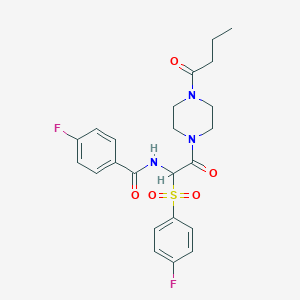

![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

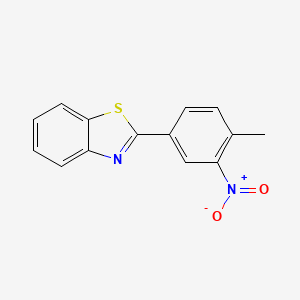

![Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate](/img/structure/B2520520.png)

![3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid](/img/structure/B2520533.png)